5-methyl-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine
Description
This compound features a pyrimidine core substituted at position 5 with a methyl group and at position 2 with a piperidinyl ether linked to a but-2-yn-1-yl chain and a 4-(propan-2-yl)piperazine moiety.
Properties
IUPAC Name |
5-methyl-2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O/c1-18(2)25-13-11-24(12-14-25)8-4-5-15-27-20-6-9-26(10-7-20)21-22-16-19(3)17-23-21/h16-18,20H,6-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAAEIXRGLASQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)OCC#CCN3CCN(CC3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as piperazine derivatives, have been reported to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity.
Mode of Action
Similar compounds, such as piperazine derivatives, are known to interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity.
Biochemical Pathways
Compounds with similar structures, such as imidazole derivatives, are known to influence a broad range of biochemical pathways, contributing to their diverse biological activities.
Pharmacokinetics
Compounds with similar structures, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents, which can impact their bioavailability.
Comparison with Similar Compounds
Position 5 Substitution: Methyl vs. Halogens
- 5-Fluoro analog (5-Fluoro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine, ): Fluorine at position 5 increases electronegativity, enhancing metabolic stability via reduced oxidative metabolism. May alter binding affinity due to stronger electron-withdrawing effects compared to methyl.
5-Bromo analog (5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine, ):
- Bromine’s larger size and polarizability could enable halogen bonding with targets.
- Higher molecular weight (285.18 g/mol) may reduce solubility.
- Implication : Suitable for covalent or irreversible binding applications [15]].
| Compound | Position 5 Substituent | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|
| Target Compound | Methyl | ~441.56* | Moderate lipophilicity |
| 5-Fluoro analog | Fluorine | ~445.54* | Enhanced metabolic stability |
| 5-Bromo analog | Bromine | 285.18 | Halogen bonding potential |
*Calculated based on structural similarity.
Position 2 Substituent Variations
GPR119 Agonist (5-Methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine, ):
- Substituted phenyl group at position 2 with a methylsulfonyl benzyl ether.
- Activity : Acts as a GPR119 agonist for diabetes treatment. The bulky substituent enhances target selectivity but may reduce blood-brain barrier penetration [3]].
CYP2D6 Inhibitor (SCH 66712, ):
- 2-Phenylimidazole-piperazine substituent.
- Activity : Mechanism-based CYP2D6 inhibitor (KI = 4.8 µM, kinact = 0.14 min<sup>-1</sup>). The phenylimidazole group facilitates π-π stacking in the enzyme’s active site [5]].
Benzodioxole Derivative (2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine, ):
- Benzodioxole moiety introduces rigidity and electron-rich aromaticity.
- Structural Insight : X-ray data (R factor = 0.039) confirms planar pyrimidine and orthogonal piperazine orientation, restricting conformational flexibility compared to the target compound’s alkyne linker [12]].
| Compound | Position 2 Substituent | Biological Activity | Selectivity/Potency |
|---|---|---|---|
| Target Compound | Piperidine-butynyl-piperazine | Undisclosed (structural focus) | Flexible linker for target adaptation |
| GPR119 Agonist | Phenyl-methylsulfonyl benzyl ether | GPR119 agonism (diabetes) | High target selectivity |
| SCH 66712 | Phenylimidazole-piperazine | CYP2D6 inhibition | KI = 4.8 µM |
| Benzodioxole Derivative | Benzodioxole-piperazine | Undisclosed | Rigid conformation |
Piperazine Substitution Patterns
4-(Propan-2-yl)piperazine (Target Compound):
- Isopropyl group enhances lipophilicity and may improve membrane permeability.
- Application: Used in histone deacetylase inhibitors () [13]].
-
- Lacks substituents, increasing polarity but reducing metabolic stability.
Structural-Activity Relationship (SAR) Insights
- Position 5 : Methyl and fluorine substituents balance lipophilicity and metabolic stability, while halogens (Br, F) offer electronic modulation.
- Position 2 : Bulky substituents (e.g., phenyl groups) enhance target specificity but may limit bioavailability. Flexible linkers (e.g., butynyl) improve conformational adaptability.
- Piperazine Substitution : Alkyl groups (isopropyl, methyl) optimize lipophilicity and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
